3-(but-3-yn-2-yl)oxane is an organic compound with the molecular formula CHO. It belongs to the oxane family, characterized by a six-membered cyclic ether structure known as an oxane ring, which is substituted with a but-3-yn-2-yl group. This compound is notable for its unique structural features that impart distinct chemical reactivity, making it a valuable intermediate in organic synthesis and various chemical applications.
The synthesis of 3-(but-3-yn-2-yl)oxane typically involves a reaction between an appropriate oxane derivative and a but-3-yn-2-yl halide under basic conditions. A widely used method for this synthesis is the palladium-catalyzed Sonogashira cross-coupling reaction, which couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. This method is favored for its efficiency and ability to produce high yields of the desired compound.
For industrial applications, similar synthetic routes are employed but optimized for larger-scale production. Continuous flow reactors may be utilized to enhance the efficiency and yield of the synthesis, with purification processes often involving distillation or chromatography to achieve high purity.
3-(but-3-yn-2-yl)oxane can participate in various chemical reactions, including:
The choice of reagents and conditions greatly influences the outcomes of these reactions:
The mechanism of action for 3-(but-3-yn-2-yl)oxane primarily involves its interactions as a ligand in catalytic reactions. The alkyne group can participate in cycloaddition reactions, facilitating the formation of new carbon-carbon bonds. This property is particularly useful in synthesizing complex organic structures, allowing for diverse applications in organic chemistry.
The compound exhibits typical reactivity associated with both oxanes and alkynes, including:
3-(but-3-yn-2-yl)oxane has several notable applications across various scientific fields:
The emergence of 3-(but-3-yn-2-yl)oxane represents a convergence of advances in heterocyclic and alkyne chemistry. Heterocyclic compounds, characterized by rings containing atoms beyond carbon (e.g., oxygen, nitrogen), form the backbone of ~59% of FDA-approved pharmaceuticals due to their structural diversity and biofunctional relevance [5] [10]. Oxane (tetrahydropyran), a six-membered oxygen heterocycle, gained prominence in the mid-20th century for its role in carbohydrate chemistry and natural product architectures. The systematic incorporation of alkyne functionalities—such as the but-3-yn-2-yl group—into heterocycles accelerated in the 2000s with click chemistry and catalytic coupling methodologies [5]. This compound class was first synthesized via nucleophilic substitution or transition-metal-catalyzed coupling, leveraging precursors like but-3-yn-1-ol or but-3-yn-2-one [6] [8]. Its characterization relied on advancements in spectroscopic techniques (e.g., NMR, IR) and computational modeling, which resolved stereochemical complexities arising from the chiral propargylic center and ring conformation [9].
Table 1: Historical Milestones in Heterocyclic Alkyne Chemistry
| Year Range | Key Development | Impact on 3-(but-3-yn-2-yl)oxane Research |
|---|---|---|
| Pre-1950s | Isolation of natural oxane derivatives (e.g., sugars, terpenes) | Validated oxane’s biological compatibility |
| 1980s–2000s | Rise of alkyne-based click chemistry | Enabled modular synthesis of alkyne-heterocycle hybrids |
| 2010s–Present | Catalytic methods (e.g., Cu, Pd-mediated coupling) | Facilitated efficient C–C bond formation for analogs |
Table 2: Prevalence of Heterocycles in Drug Design
| Heterocycle Type | % of Top Pharmaceuticals (2020) [10] | Key Functional Attributes |
|---|---|---|
| Nitrogen heterocycles | 59% | Hydrogen bonding, basicity |
| Oxygen heterocycles | 18% | Polarity modulation, metabolic stability |
| Oxane-containing | ~5% | Conformational rigidity, bioavailability |
3-(but-3-yn-2-yl)oxane features a tetrahydropyran ring connected to a chiral butynyl substituent at the C-2 position. This hybrid scaffold exhibits unique stereoelectronic properties:
Table 3: Structural Parameters of 3-(but-3-yn-2-yl)oxane
| Structural Feature | Characteristic | Functional Implication |
|---|---|---|
| Oxane ring O-C bond length | ~1.43 Å [3] | Enhanced stability vs. smaller rings (e.g., oxetane) |
| C≡C bond length | 1.20 Å [8] | Susceptibility to electrophilic addition |
| C-2−Cα bond angle | ~110° | Steric flexibility for derivatization |
| Derivative Example: 3-(But-3-yn-1-yl)oxane-3-carbaldehyde | Aldehyde enables nucleophilic addition (e.g., Wittig, Grignard) | Expands utility as a synthon for complex architectures |
This scaffold bridges synthetic innovation and drug discovery:
Table 4: Synthetic Strategies for 3-(but-3-yn-2-yl)oxane Derivatives
| Method | Reagents/Conditions | Yield Range | Key Advantage |
|---|---|---|---|
| Nucleophilic substitution | Propargyl bromide/K₂CO₃/DMF, 80°C | 60–75% | Simplicity, scalability |
| Hydrozirconation-carbonylation | Cp₂ZrHCl, CO, I₂ [6] | 70–85% | Stereoretentive functionalization |
| Click chemistry | CuSO₄, sodium ascorbate, azide [5] | >90% | Bioconjugation applicability |
Table 5: Therapeutic Areas Exploiting Oxane-Alkyne Scaffolds
| Therapeutic Area | Target Class | Role of Hybrid Scaffold |
|---|---|---|
| Antivirals | Proteases, polymerases | Alkyne enables covalent binding; oxane mimics nucleosides |
| Anti-inflammatories | COX-2, LOX | Oxane reduces gastrointestinal toxicity |
| Oncology | Kinases, HDACs | Terminal alkyne permits linker attachment for ADC payloads |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5